molecular formula C24H19Cl2N3O5 B11957435 2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate CAS No. 881456-43-5

2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate

Cat. No.: B11957435
CAS No.: 881456-43-5
M. Wt: 500.3 g/mol
InChI Key: FBCQUJUCTUFXLQ-UVHMKAGCSA-N
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Description

2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate typically involves multiple steps. The starting materials include 2-methoxy-4-formylphenyl 3,4-dichlorobenzoate and 3-toluidine. The key steps in the synthesis are:

    Formation of the hydrazone: The aldehyde group of 2-methoxy-4-formylphenyl 3,4-dichlorobenzoate reacts with the hydrazine derivative of 3-toluidine to form the hydrazone intermediate.

    Acylation: The hydrazone intermediate undergoes acylation with oxoacetyl chloride to form the final product.

The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require the presence of catalysts or acidic conditions to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate.

    Reduction: Formation of 2-methoxy-4-((E)-{[hydrazino(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme interactions or cellular processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3-chlorobenzoate
  • 2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate

Uniqueness

The uniqueness of 2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. The presence of both methoxy and dichlorobenzoate groups, along with the hydrazone moiety, provides a distinct structural framework that can be exploited for various applications.

Properties

CAS No.

881456-43-5

Molecular Formula

C24H19Cl2N3O5

Molecular Weight

500.3 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dichlorobenzoate

InChI

InChI=1S/C24H19Cl2N3O5/c1-14-4-3-5-17(10-14)28-22(30)23(31)29-27-13-15-6-9-20(21(11-15)33-2)34-24(32)16-7-8-18(25)19(26)12-16/h3-13H,1-2H3,(H,28,30)(H,29,31)/b27-13+

InChI Key

FBCQUJUCTUFXLQ-UVHMKAGCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=C(C=C3)Cl)Cl)OC

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=C(C=C3)Cl)Cl)OC

Origin of Product

United States

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